4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone
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Overview
Description
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone, also known as PBBH, is a compound that has been extensively researched due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone is not fully understood. However, studies have shown that 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone inhibits the production of reactive oxygen species (ROS) and induces apoptosis in cancer cells. 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has been shown to have various biochemical and physiological effects. Studies have shown that 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone reduces inflammation by inhibiting the production of pro-inflammatory cytokines. 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has also been shown to reduce oxidative stress by scavenging free radicals. In addition, 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has been shown to have neuroprotective effects by reducing neuronal damage.
Advantages and Limitations for Lab Experiments
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has several advantages as a therapeutic agent in lab experiments. It has been shown to have low toxicity and high bioavailability, making it a potential treatment for various diseases. However, 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has some limitations, including its low solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for research on 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone. One area of research is the development of new synthesis methods to improve the yield and purity of 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone. Another area of research is the investigation of the potential of 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the potential of 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone as a chemopreventive agent for cancer needs to be explored further.
Synthesis Methods
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone can be synthesized using various methods, including the reaction between 4-phenyl-3-buten-2-one and 1H-benzimidazole-2-carbohydrazide in the presence of a catalyst. Another method involves the reaction between 4-phenyl-3-buten-2-one and 1H-benzimidazole-2-carboxylic acid hydrazide in the presence of a base. Both methods have been proven to be effective in synthesizing 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone.
Scientific Research Applications
4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has shown potential as a therapeutic agent in scientific research applications. Studies have shown that 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has anti-inflammatory, antioxidant, and anticancer properties. 4-phenyl-3-buten-2-one 1H-benzimidazol-2-ylhydrazone has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-13(11-12-14-7-3-2-4-8-14)20-21-17-18-15-9-5-6-10-16(15)19-17/h2-12H,1H3,(H2,18,19,21)/b12-11+,20-13? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXDWAPICLXSTA-DXVPXYOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NNC1=NC2=CC=CC=C2N1)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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